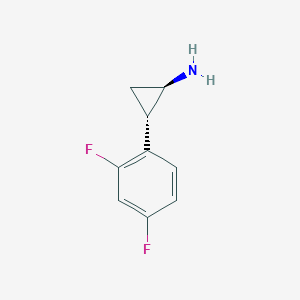![molecular formula C12H25NO B15263632 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B15263632.png)
1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and an amino-methyl group attached to a pentan-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with pentan-3-ylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction step, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
Cyclohexanone: The oxidized form of cyclohexanol.
N-methylcyclohexylamine: A compound with a similar amino group but lacking the hydroxyl group.
Uniqueness: 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-[(pentan-3-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-11(4-2)13-10-12(14)8-6-5-7-9-12/h11,13-14H,3-10H2,1-2H3 |
InChI Key |
XOUGYDVSCHTUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B15263564.png)
![4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15263581.png)
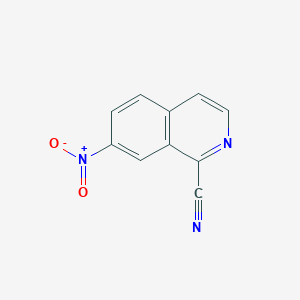
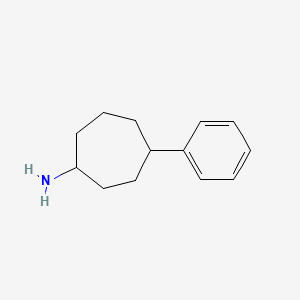
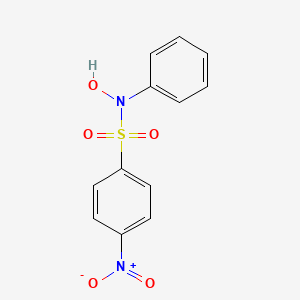
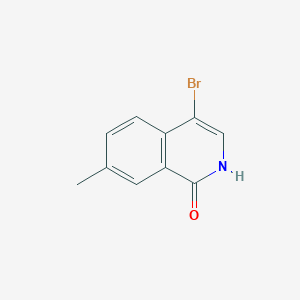
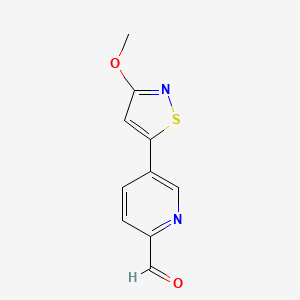
![4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B15263605.png)

![3-{[(3-Hydroxybutyl)amino]methyl}benzonitrile](/img/structure/B15263623.png)

